(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene.
Coupling of the Two Moieties: The oxadiazole and pyrrolidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxadiazole-containing substrates. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of an ethyl group.
(3R,5R)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol: Contains a phenyl group instead of an ethyl group.
(3R,5R)-5-(5-isopropyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol: Features an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3R,5R)-5-(5-ethyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-3-5(12)4-9-6/h5-6,9,12H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFJTUIXJLKGY-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CC(CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(O1)[C@H]2C[C@H](CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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